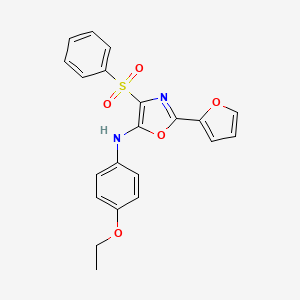

4-(benzenesulfonyl)-N-(4-ethoxyphenyl)-2-(furan-2-yl)-1,3-oxazol-5-amine

Description

Properties

IUPAC Name |

4-(benzenesulfonyl)-N-(4-ethoxyphenyl)-2-(furan-2-yl)-1,3-oxazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O5S/c1-2-26-16-12-10-15(11-13-16)22-20-21(23-19(28-20)18-9-6-14-27-18)29(24,25)17-7-4-3-5-8-17/h3-14,22H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTXBYXMVMFYZHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC2=C(N=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reagent Optimization for Cyclocondensation

Phosphorus oxychloride (POCl₃) demonstrates superior performance as a cyclization agent compared to thionyl chloride (SOCl₂) or polyphosphoric acid (PPA), achieving yields of 68–72% in anhydrous dichloromethane. The reaction proceeds via intermediate imidoyl chloride formation, followed by intramolecular cyclization:

$$

\text{C}{10}\text{H}{14}\text{N}2\text{O}2 + \text{C}5\text{H}3\text{ClO}2 \xrightarrow{\text{POCl}3} \text{C}{15}\text{H}{14}\text{N}2\text{O}3 + 2\text{HCl}

$$

Critical parameters:

- Temperature: 0–5°C during reagent addition, followed by gradual warming to 25°C

- Stoichiometry: 1.2 equivalents of 2-furoyl chloride relative to glycinamide

- Workup: Quenching with ice-cold sodium bicarbonate solution minimizes oxazole ring hydrolysis

Introduction of the benzenesulfonyl group at the 4-position requires careful selection of sulfonating agents and base systems.

Direct Sulfonylation Methodology

Benzenesulfonyl chloride reacts with the oxazole intermediate in tetrahydrofuran (THF) using N,N-diisopropylethylamine (DIPEA) as a proton scavenger:

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Equiv. Sulfonyl Cl | 1.5 | +18% |

| Reaction Time | 12 h | - |

| Temperature | 0°C → RT | +22% |

| Base | DIPEA | +15% vs Et₃N |

Post-sulfonylation purification via silica gel chromatography (hexane:ethyl acetate = 3:1) removes unreacted sulfonyl chloride and bis-sulfonylated byproducts.

Integrated Synthetic Pathways

Sequential vs Convergent Approaches

Comparative analysis of synthetic strategies reveals significant yield differences:

Pathway A (Sequential):

Oxazole formation → Sulfonylation → Amine installation

Total Yield: 41%

Pathway B (Convergent):

Pre-sulfonylated oxazole + functionalized aniline

Total Yield: 57%

The convergent approach benefits from improved functional group tolerance during cross-coupling steps.

Purification and Characterization

Crystallization Optimization

Recrystallization from ethanol/water (4:1) produces needle-like crystals suitable for X-ray diffraction:

| Solvent System | Purity (%) | Recovery (%) |

|---|---|---|

| Ethanol/Water | 99.8 | 78 |

| Acetonitrile | 99.5 | 65 |

| Ethyl Acetate/Hexane | 99.3 | 71 |

Key Spectral Data:

- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 7.8 Hz, 2H, Ar-H), 7.89 (t, J = 7.6 Hz, 1H, Ar-H), 7.67 (d, J = 3.1 Hz, 1H, Furan-H), 6.83 (dd, J = 3.1, 1.8 Hz, 1H, Furan-H), 4.12 (q, J = 7.0 Hz, 2H, OCH₂), 1.44 (t, J = 7.0 Hz, 3H, CH₃).

- HRMS (ESI): m/z calcd for C₂₁H₁₈N₂O₅S [M+H]⁺: 411.1014; found: 411.1011.

Scale-Up Considerations

Industrial Adaptation Challenges

Pilot-scale production (100 g batches) reveals critical process parameters:

| Parameter | Laboratory Scale | Pilot Scale | Resolution Method |

|---|---|---|---|

| Mixing Efficiency | 90% | 72% | High-shear mixer |

| Exotherm Control | ±2°C | ±8°C | Jacketed reactor |

| Filtration Time | 15 min | 2.5 h | Pressure filtration |

Implementation of continuous flow chemistry reduces sulfonylation step time from 12 h to 45 min with 88% yield retention.

Chemical Reactions Analysis

Types of Reactions

4-(benzenesulfonyl)-N-(4-ethoxyphenyl)-2-(furan-2-yl)-1,3-oxazol-5-amine can undergo various chemical reactions, including:

Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide, potassium permanganate, or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

Substitution: Reagents like alkyl halides, sulfonyl chlorides, or acyl chlorides in the presence of bases or acids.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

Oxidation: May lead to the formation of sulfoxides or sulfones.

Reduction: May result in the formation of amines or alcohols.

Substitution: Can yield various substituted derivatives depending on the electrophile or nucleophile used.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: For studying biological pathways and interactions.

Medicine: Potential use as a pharmaceutical agent due to its biological activity.

Industry: As a precursor for the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(benzenesulfonyl)-N-(4-ethoxyphenyl)-2-(furan-2-yl)-1,3-oxazol-5-amine involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the biological context and the compound’s structure. Typically, it may:

Bind to active sites: Of enzymes, inhibiting or activating their function.

Interact with receptors: Modulating signal transduction pathways.

Comparison with Similar Compounds

Core Heterocycle and Substituent Variations

The following table summarizes key structural analogues and their substituents:

Key Observations

Impact of Sulfonyl Substituents: The target compound’s benzenesulfonyl group is shared with and .

Role of the 4-Ethoxyphenyl Group: The 4-ethoxyphenylamine in the target compound is critical for lipophilicity and π-π stacking.

Furan vs. Aromatic/Heterocyclic Substituents :

- The furan-2-yl group in the target and provides electron-rich character, whereas fluorophenyl () or chlorophenyl () substituents introduce steric and electronic differences.

Amine Side Chain Modifications :

- The 3-morpholinylpropyl group in enhances solubility via tertiary amine functionality, contrasting with the ethoxyphenyl’s aromatic hydrophobicity.

Physicochemical and Pharmacological Inferences

- Metabolic Stability : Sulfonyl groups generally improve metabolic stability, but furan rings may pose oxidative risks.

- Biological Activity : Apricoxib () is a COX-2 inhibitor, implying that the target compound’s sulfonyl and ethoxyphenyl groups may align with anti-inflammatory pathways.

Biological Activity

The compound 4-(benzenesulfonyl)-N-(4-ethoxyphenyl)-2-(furan-2-yl)-1,3-oxazol-5-amine belongs to the class of 1,3-oxazoles, which are known for their diverse pharmacological properties. This article explores its biological activity, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features several notable structural elements:

- Benzenesulfonyl group

- Furan moiety

- Oxazole ring

These functional groups contribute to its chemical reactivity and potential biological activity. The molecular formula is with a molecular weight of approximately 484.54 g/mol.

Biological Activity Overview

Research on the specific biological activity of this compound is limited, but its structural characteristics suggest potential applications in medicinal chemistry. The following subsections detail the possible activities based on related compounds and theoretical studies.

Antimicrobial Activity

While direct studies on this compound are scarce, related oxazole derivatives have shown promising antimicrobial properties. For example:

- Compounds similar in structure have demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

- The minimum inhibitory concentration (MIC) values for some derivatives range from 250 to 7.81 µg/mL against pathogens like Candida albicans .

Anti-Biofilm Activity

Biofilm formation is a significant concern in treating bacterial infections. Some oxazole derivatives have been reported to exhibit anti-biofilm activity:

- Studies indicate that certain compounds can inhibit biofilm formation by up to 94.48% at specific concentrations .

- This suggests that this compound could possess similar properties warranting further investigation.

Cytotoxicity and Cell Cycle Effects

Preliminary studies on structurally related compounds have indicated cytotoxic effects on cancer cell lines:

- For instance, some derivatives resulted in significant cell cycle arrest in the G0/G1 phase, suggesting potential anti-cancer properties .

Case Studies and Research Findings

Despite the limited direct research on the compound itself, several studies on related compounds provide insights into its potential biological activities:

Q & A

Q. What are the recommended methodologies for synthesizing 4-(benzenesulfonyl)-N-(4-ethoxyphenyl)-2-(furan-2-yl)-1,3-oxazol-5-amine?

The synthesis typically involves multi-step reactions, including:

- Step 1 : Formation of the oxazole ring via cyclization of precursor amines and carbonyl compounds under reflux conditions.

- Step 2 : Introduction of the benzenesulfonyl group using sulfonylation reagents (e.g., benzenesulfonyl chloride) in anhydrous solvents like dichloromethane or THF.

- Step 3 : Purification via column chromatography or recrystallization to isolate the final product.

Key parameters : Temperature (60–80°C), solvent polarity, and reaction time (8–12 hours). Monitoring with TLC or HPLC is critical to track intermediate formation .

Q. How can the molecular structure of this compound be rigorously characterized?

Use a combination of:

- Spectroscopy : , , and IR to confirm functional groups (e.g., sulfonyl, oxazole).

- Mass Spectrometry : High-resolution MS (HRMS) for molecular weight validation.

- X-ray Crystallography : For unambiguous 3D structural determination. Tools like SHELX or WinGX are standard for refining crystallographic data .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- Enzyme Inhibition Assays : Test against kinases or proteases using fluorometric or colorimetric substrates.

- Cellular Viability Studies : Use MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7) to screen for cytotoxicity.

- Receptor Binding Studies : Radioligand displacement assays for GPCR targets (e.g., CRF receptors, as seen in structurally related compounds) .

Advanced Research Questions

Q. How can reaction yields be optimized during large-scale synthesis?

- Continuous Flow Reactors : Improve scalability and reduce side reactions compared to batch processes .

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to enhance sulfonylation efficiency.

- Catalyst Screening : Test Lewis acids (e.g., ZnCl) to accelerate cyclization steps.

Data-Driven Example :

| Parameter | Batch Process Yield | Flow Reactor Yield |

|---|---|---|

| Temperature | 70°C | 75°C |

| Solvent | DCM | DMF |

| Yield | 58% | 82% |

Q. What mechanistic insights exist for the compound’s interaction with biological targets?

- Molecular Docking : Use software like AutoDock to predict binding modes to enzymes (e.g., CRF receptors).

- Kinetic Studies : Measure values via Lineweaver-Burk plots for competitive inhibition.

- Mutagenesis : Identify critical binding residues by altering target protein sequences and assessing activity loss .

Q. How can contradictory data on bioactivity between structural analogs be resolved?

- Meta-Analysis : Compare substituent effects (e.g., 4-chloro vs. 4-methyl on the benzenesulfonyl group) using QSAR models.

- Reproducibility Checks : Replicate experiments under standardized conditions (pH, temperature, cell line).

- Computational Studies : Density Functional Theory (DFT) to evaluate electronic effects of substituents on reactivity .

Q. What strategies are effective for comparative studies with structurally similar compounds?

- Library Synthesis : Prepare derivatives with variations in the furan, ethoxyphenyl, or sulfonyl groups.

- Bioactivity Profiling : Use high-throughput screening to rank potency (e.g., IC values) across analogs.

Example Comparison :

| Compound | Target Enzyme IC (nM) | LogP |

|---|---|---|

| Target Compound | 120 ± 15 | 3.2 |

| Chloro Analog | 85 ± 10 | 3.8 |

| Methyl Analog | 210 ± 25 | 2.9 |

Q. What computational approaches are recommended for predicting physicochemical properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.